molecular formula C11H8Cl2N2O2 B3431762 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 926266-50-4

1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B3431762
CAS RN: 926266-50-4
M. Wt: 271.10 g/mol
InChI Key: PXMZMKUIXYWQBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (DMC) is a chemical compound that has been widely studied for its potential applications in scientific research. DMC belongs to the class of pyrazole compounds and has been found to exhibit various biochemical and physiological effects. In

Scientific Research Applications

1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid has been found to have a variety of scientific research applications. One of the most notable applications is its use as a tool for studying the role of cyclooxygenase-2 (COX-2) in inflammation. COX-2 is an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation. 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid has been found to inhibit the activity of COX-2, making it a useful tool for studying the role of this enzyme in inflammation.
Another potential application of 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is in the study of the role of the endocannabinoid system in pain and inflammation. The endocannabinoid system is a complex signaling system that plays a role in a variety of physiological processes, including pain and inflammation. 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid has been found to activate the endocannabinoid system, making it a potential tool for studying the role of this system in pain and inflammation.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of COX-2 and the activation of the endocannabinoid system. By inhibiting COX-2, 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid reduces the production of prostaglandins, which are known to play a role in inflammation. By activating the endocannabinoid system, 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid may reduce pain and inflammation through a variety of mechanisms.
Biochemical and Physiological Effects
1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid has been found to have a variety of biochemical and physiological effects. In addition to its effects on COX-2 and the endocannabinoid system, 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid has been found to inhibit the activity of various enzymes, including lipoxygenase and phospholipase A2. 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid in lab experiments is its specificity for COX-2. Unlike other COX inhibitors, 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid does not inhibit COX-1, which is involved in the production of prostaglandins that are important for maintaining normal physiological functions. However, one of the limitations of using 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid in lab experiments is its relatively low potency compared to other COX inhibitors.

Future Directions

There are several potential future directions for research on 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. One area of interest is the development of more potent analogs of 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid that could be used as more effective tools for studying the role of COX-2 in inflammation. Another area of interest is the potential use of 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid as a therapeutic agent for the treatment of inflammatory diseases. Finally, further research is needed to fully understand the mechanism of action of 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid and its effects on various physiological processes.

properties

IUPAC Name

1-(2,4-dichlorophenyl)-5-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2/c1-6-8(11(16)17)5-14-15(6)10-3-2-7(12)4-9(10)13/h2-5H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMZMKUIXYWQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

CAS RN

926266-50-4
Record name 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.